(S)-N-((1-(5-(4-Fluorophenyl)-2-methylthiazole-4-carbonyl)piperidin-2-yl)methyl)benzofuran-4-carboxamide, commonly referred to as SB-649868, is a synthetic compound developed by GlaxoSmithKline. [] It is classified as a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor subtypes, OX1R and OX2R. [] This compound has been the subject of extensive research for its potential use in the treatment of sleep disorders, particularly insomnia. SB-649868's ability to modulate the orexin system, which plays a crucial role in regulating sleep-wake cycles, has made it a valuable tool for studying sleep architecture and the underlying mechanisms of insomnia.
SB-649868 exerts its biological activity primarily through the antagonism of both orexin receptors, OX1R and OX2R. [, ] Orexins are neuropeptides involved in promoting wakefulness, and blocking their receptors leads to decreased neuronal activity in areas of the brain associated with arousal. [] This results in a decrease in wakefulness and a promotion of sleep. [, ] Studies suggest that the selective blockade of OX2R alone might be sufficient to initiate and prolong sleep, while the additional inhibition of OX1R by SB-649868 may have implications for REM sleep regulation. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: